molecular formula C23H15ClO B12629034 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one CAS No. 919096-91-6

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one

Cat. No.: B12629034
CAS No.: 919096-91-6
M. Wt: 342.8 g/mol
InChI Key: YQLHOZOGUSBUFM-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H15ClO. It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a chlorine atom attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a chlorinated aromatic compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

919096-91-6

Molecular Formula

C23H15ClO

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C23H15ClO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(25)21(22)18-14-8-3-9-15-18/h1-15H

InChI Key

YQLHOZOGUSBUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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